molecular formula C15H18O2 B14513483 Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-ylidene)acetate CAS No. 62677-69-4

Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-ylidene)acetate

Cat. No.: B14513483
CAS No.: 62677-69-4
M. Wt: 230.30 g/mol
InChI Key: KHJONLGAQFDLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-ylidene)acetate is an organic compound with a complex structure that includes an indene moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-ylidene)acetate typically involves the reaction of 4,6-dimethyl-2,3-dihydro-1H-indene with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as methanol or ethanol, with the addition of an acid catalyst like methanesulfonic acid .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-ylidene)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-ylidene)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-ylidene)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Uniqueness: Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-ylidene)acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry .

Properties

CAS No.

62677-69-4

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

ethyl 2-(4,6-dimethyl-2,3-dihydroinden-1-ylidene)acetate

InChI

InChI=1S/C15H18O2/c1-4-17-15(16)9-12-5-6-13-11(3)7-10(2)8-14(12)13/h7-9H,4-6H2,1-3H3

InChI Key

KHJONLGAQFDLSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCC2=C(C=C(C=C12)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.